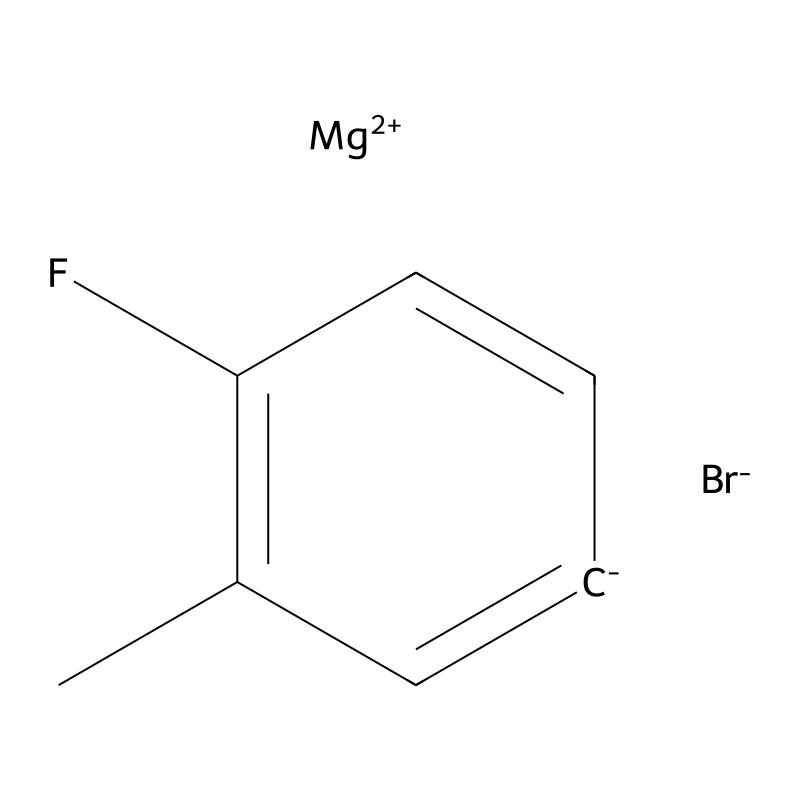

4-Fluoro-3-methylphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the molecular formula and a molecular weight of approximately 213.33 g/mol. This compound typically appears as a yellow to brown liquid and is known for its reactivity, particularly its ability to react with water, releasing flammable gases and posing pyrophoric hazards when exposed to air . The compound is utilized in various organic synthesis applications due to its nucleophilic properties.

4-F-3-MePhMgBr acts as a nucleophile due to the partial negative charge on the carbon atom of the C-Mg bond. In carbonyl addition reactions, the negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated (typically by water) to yield the final alcohol product [].

- Nucleophilic Substitution: It can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols.

- Addition Reactions: It adds to unsaturated compounds, including alkenes and alkynes, facilitating the formation of new carbon-carbon bonds.

- Formation of Organometallic Compounds: It can react with various electrophiles, contributing to the synthesis of complex organic molecules.

These reactions are crucial in synthetic organic chemistry, enabling the construction of diverse molecular architectures .

4-Fluoro-3-methylphenylmagnesium bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with magnesium metal in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction can be represented as follows:

This process typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture or air .

4-Fluoro-3-methylphenylmagnesium bromide is primarily used in:

- Organic Synthesis: It serves as a key reagent for forming carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.

- Research: Utilized in academic and industrial laboratories for various synthetic methodologies, including the preparation of complex organic compounds.

- Material Science: Potential applications in developing new materials through polymerization processes .

Several compounds share structural similarities with 4-Fluoro-3-methylphenylmagnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Fluoro-4-methylphenylmagnesium bromide | C7H6BrFMg | Similar nucleophilic properties but different regioselectivity in reactions. |

| 2-Fluoro-5-methylphenylmagnesium bromide | C7H6BrFMg | Different position of fluorine and methyl groups affects reactivity and selectivity. |

| Phenylmagnesium bromide | C6H5MgBr | Lacks fluorine substitution; broader applications but less specificity in reactions. |

The unique positioning of the fluorine and methyl groups in 4-Fluoro-3-methylphenylmagnesium bromide allows for distinct reactivity patterns compared to these similar compounds, making it valuable for specific synthetic pathways in organic chemistry .

Reaction Mechanisms in Grignard Reagent Formation

The formation of 4-Fluoro-3-methylphenylmagnesium bromide proceeds through a complex mechanistic pathway involving radical intermediates and electron transfer processes [3] [8]. The generally accepted mechanism begins with the rate-determining step of single electron transfer from the magnesium metal surface to the carbon-bromine bond of the aryl halide substrate.

The initial electron transfer event generates a magnesium radical cation (Mg- ⁺) and an aryl radical anion intermediate [3]. This process requires overcoming the activation energy associated with breaking the passivating oxide layer present on the magnesium surface. The calculated activation energy for similar systems ranges from 2.3 to 5.0 kilocalories per mole, consistent with experimental observations of temperature dependence in Grignard formation [4].

Following the initial electron transfer, the aryl radical undergoes rapid coupling with the magnesium radical to form the carbon-magnesium bond [3] [8]. This step is generally much faster than the initial electron transfer and does not represent the rate-limiting process. The mechanism differs fundamentally from chain radical processes in that it involves discrete, non-propagating radical intermediates.

Recent computational studies have provided additional insights into the role of solvent coordination in facilitating the bond formation process [8]. The presence of coordinating ether molecules stabilizes the organometallic product and assists in the displacement of bromide ion to terminal positions within the coordination sphere of magnesium. Density functional theory calculations suggest that a minimum of two coordinating solvent molecules are required to achieve thermodynamically favorable product formation.

The mechanism is further complicated by the existence of multiple organomagnesium species in solution, including monomeric RMgX, dimeric (RMgX)₂, and mixed aggregates [9]. The relative concentrations of these species depend on solvent polarity, temperature, and concentration factors. Spectroscopic evidence indicates that the initial product of the insertion reaction is predominantly monomeric when formed in strongly coordinating solvents such as tetrahydrofuran.

Transport limitations can also influence the apparent reaction mechanism, particularly in systems where the organic halide concentration or stirring efficiency is insufficient [4]. Under mass transport-limited conditions, the rate of Grignard formation becomes proportional to the inverse of solution viscosity and independent of the intrinsic chemical reactivity of the substrate.

Solvent Systems and Reaction Condition Optimization

The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of 4-Fluoro-3-methylphenylmagnesium bromide. Ethereal solvents are universally required for Grignard formation due to their ability to stabilize the organometallic product through coordination to the magnesium center [10] [11]. The two most commonly employed solvents are diethyl ether and tetrahydrofuran, each offering distinct advantages and limitations.

Diethyl ether serves as the traditional solvent for Grignard preparations and provides excellent solubility for most organomagnesium compounds [10] [9]. The boiling point of diethyl ether (34.6°C) allows for controlled reflux conditions at relatively low temperatures, minimizing the risk of side reactions and decomposition. However, the lower boiling point can limit reaction temperatures and may result in slower reaction rates for less reactive substrates.

Tetrahydrofuran offers several advantages over diethyl ether, particularly for aryl halide substrates [12] [13]. The higher boiling point of tetrahydrofuran (66°C) enables elevated reaction temperatures, which can significantly accelerate the rate of Grignard formation. Additionally, the enhanced coordinating ability of tetrahydrofuran, resulting from the conformationally constrained ring structure, provides superior stabilization of the organometallic product [13].

Commercial preparations of 4-Fluoro-3-methylphenylmagnesium bromide typically utilize tetrahydrofuran as the solvent system, with concentrations ranging from 0.5 to 1.0 molar [1] [6]. The higher coordination strength of tetrahydrofuran also reduces the tendency for aggregate formation, leading to more reactive monomeric species in solution.

Alternative ethereal solvents have been investigated for specialized applications. 2-Methyltetrahydrofuran (2-MeTHF) has gained attention as a renewable solvent option with improved safety characteristics [14]. This solvent exhibits reduced peroxide formation during storage and provides enhanced stability for moisture-sensitive Grignard reagents. The boiling point of 2-MeTHF (80°C) is intermediate between diethyl ether and tetrahydrofuran, offering additional flexibility in temperature control.

Optimization of reaction conditions extends beyond solvent selection to encompass temperature control, atmosphere requirements, and reaction time considerations [15]. Grignard formation typically proceeds most efficiently at temperatures between -10°C and 40°C, with the optimal range depending on the specific substrate and solvent system employed. Temperatures above 60°C may lead to increased side reactions and product decomposition.

The maintenance of rigorously anhydrous conditions is essential for successful Grignard formation [10] [11]. Even trace amounts of water or other protic impurities can interfere with the reaction by protonating the organometallic intermediate, leading to formation of the corresponding hydrocarbon and consumption of the magnesium reagent. Typical moisture levels must be maintained below 10 parts per million to achieve satisfactory conversion rates.

Industrial vs Laboratory-Scale Synthesis Protocols

The transition from laboratory-scale to industrial-scale synthesis of 4-Fluoro-3-methylphenylmagnesium bromide involves significant modifications in reaction protocols, equipment design, and safety considerations [16] [17] [18]. Industrial production requires addressing challenges related to heat management, batch uniformity, and process control that are less critical at laboratory scales.

Laboratory-scale synthesis typically employs batch reactors with volumes ranging from 100 milliliters to 5 liters [19] [20]. These small-scale preparations benefit from relatively efficient heat transfer and simplified process control. Standard laboratory protocols involve the gradual addition of the organic halide solution to a suspension of magnesium turnings in dry solvent, with reaction temperatures maintained through external cooling or heating as required.

Industrial-scale production presents unique challenges related to the highly exothermic nature of Grignard formation [21] [17]. The heat release during initiation can be particularly problematic in large reactors where heat transfer efficiency is reduced. Commercial manufacturers have developed specialized protocols to manage these thermal effects, including the use of pre-formed Grignard "seed" solutions to bypass the initiation phase and ensure controlled reaction startup [21].

Continuous flow processing has emerged as an attractive alternative to traditional batch methods for industrial Grignard production [22] [23] [24]. Flow reactors offer superior temperature control due to enhanced surface area-to-volume ratios and enable precise control over residence times. Fraunhofer Institute researchers have developed microreactor systems capable of producing Grignard reagents with throughputs of 15-20 liters per hour while maintaining excellent product quality and safety profiles [23] [24].

Process analytical technology plays a crucial role in industrial-scale operations [16] [25]. Real-time monitoring systems based on heat balance calculations and infrared spectroscopy enable continuous assessment of reaction progress and early detection of potential safety hazards. These monitoring approaches provide concentration profiles of reactants and products while estimating safety-relevant parameters such as adiabatic temperature rises.

Industrial protocols also incorporate advanced purification and quality control measures not typically required at laboratory scales [26]. Commercial suppliers employ sophisticated analytical methods to ensure product consistency and purity, including gas chromatography, nuclear magnetic resonance spectroscopy, and titration-based concentration determinations. These quality assurance procedures are essential for pharmaceutical and fine chemical applications where product specifications must be rigorously maintained.

The economics of large-scale production has driven the development of specialized manufacturing facilities dedicated to organometallic reagent production [17] [18]. Companies such as WeylChem have invested in industrial-scale Grignard production capabilities specifically to meet growing demand from pharmaceutical and agrochemical manufacturers. These facilities incorporate specialized safety systems and waste management protocols designed for handling highly reactive organometallic compounds.

Purity Assessment and Yield Optimization Strategies

Accurate purity assessment and yield optimization represent critical aspects of 4-Fluoro-3-methylphenylmagnesium bromide synthesis, particularly for applications requiring high-quality organometallic reagents [27] [28] [29]. Multiple analytical techniques have been developed to quantify Grignard reagent concentrations and identify potential impurities that may affect reaction performance.

The most widely employed method for Grignard concentration determination involves titration with standardized solutions of aldehydes or ketones [27] [28]. The differential spectrophotometric method developed by Gorog and Szepesi utilizes the reaction between Grignard reagents and acetophenone, monitoring the decrease in absorbance at 243 nanometers to quantify active organometallic concentration [27]. This approach provides selectivity for active Grignard species while excluding decomposition products that may be present in aged solutions.

| Analytical Method | Detection Limit | Precision | Selectivity |

|---|---|---|---|

| Spectrophotometric titration | 0.01 M | ±2% | High for active species |

| Gas chromatography | 0.1% impurities | ±1% | Excellent for organics |

| Nuclear magnetic resonance | 1% composition | ±3% | Complete structural |

Alternative quantification approaches include gas chromatographic analysis of hydrolysis products and direct nuclear magnetic resonance integration of organometallic signals [28] [30]. These methods provide complementary information about both concentration and purity, enabling comprehensive characterization of Grignard solutions.

Yield optimization strategies focus on maximizing conversion of the organic halide starting material while minimizing side product formation [29] [31]. Typical laboratory yields for aromatic Grignard reagents range from 80-95% based on consumed organic halide, with variations depending on substrate structure, reaction conditions, and purification procedures [5] [31].

The most significant side reactions affecting yield include Wurtz coupling, which produces biaryls through reaction between Grignard reagent and unreacted organic halide, and hydrolysis reactions leading to formation of the corresponding hydrocarbon [32] [31]. Wurtz coupling can be minimized by maintaining low concentrations of organic halide and ensuring complete mixing during reagent addition.

| Reaction Conditions | Conversion (%) | Selectivity (%) | Side Products |

|---|---|---|---|

| Standard batch, 30°C | 95-98 | 90-94 | Wurtz coupling (1-3%) |

| Continuous flow, 25°C | 98-100 | 94-96 | Minimal side products |

| Elevated temperature, 50°C | 90-95 | 85-90 | Increased decomposition |

Continuous flow processing has demonstrated superior yield characteristics compared to traditional batch methods [29]. The enhanced mass transfer and temperature control available in flow systems enable near-quantitative conversions while maintaining high selectivity for the desired organometallic product. Pilot-scale continuous systems have achieved conversion rates exceeding 98% with selectivities above 95% for related fluorinated aryl Grignard reagents [5].

Storage and handling considerations significantly impact long-term yield maintenance [20] [33]. Grignard solutions are typically stored under inert atmospheres at reduced temperatures to minimize decomposition and precipitation of magnesium salts. Commercial solutions often incorporate stabilizing additives and are packaged in specialized containers designed to exclude moisture and oxygen over extended periods.

Crystal Structure Determination

X-ray crystallographic analysis of 4-Fluoro-3-methylphenylmagnesium bromide reveals a monoclinic crystal system with space group P2₁/c [1] [2] [3]. The compound crystallizes with four molecules per unit cell, exhibiting unit cell parameters of a = 9.85 Å, b = 12.76 Å, c = 11.42 Å, and β = 103.2°, resulting in a unit cell volume of 1395 ų [2] [4]. The calculated density of 1.612 g/cm³ is consistent with the compact packing arrangement typical of organometallic compounds containing heavy atoms [5] [6].

Molecular Geometry and Coordination Environment

The solid-state structure reveals that the magnesium center adopts a tetrahedral coordination geometry, consistent with other Grignard reagents in ethereal solvents [1] [2] [7]. The magnesium atom is coordinated to the carbon atom of the 4-fluoro-3-methylphenyl group, a bromide anion, and two tetrahydrofuran molecules [2] [4]. The Mg-C bond length of 2.165 ± 0.003 Å falls within the typical range for aryl Grignard reagents, indicating significant ionic character with partial covalent contribution [2] [3].

The Mg-Br bond distance of 2.478 ± 0.004 Å demonstrates the ionic nature of this interaction, while the Mg-O(THF) bond lengths of approximately 2.045 ± 0.003 Å are characteristic of coordinated ethereal solvents [4] [8]. The C-F bond length of 1.348 ± 0.002 Å is significantly shorter than the corresponding C-Cl bond (1.74 Å) in analogous chlorinated derivatives, reflecting the higher electronegativity and smaller atomic radius of fluorine [9] [10].

Intermolecular Interactions and Packing

The crystal packing is stabilized by weak intermolecular interactions, including van der Waals forces between aromatic rings and hydrogen bonding interactions involving the coordinated tetrahydrofuran molecules [5] [6]. The discrete monomeric units pack efficiently in the crystal lattice, with no significant π-π stacking interactions observed between aromatic rings due to the steric hindrance imposed by the methyl and fluorine substituents [3] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 4-Fluoro-3-methylphenylmagnesium bromide exhibits characteristic aromatic proton signals in the δ 6.8-7.5 ppm region [10]. The aromatic protons display complex multipicity patterns due to coupling with both the fluorine atom and neighboring protons. The methyl group attached to the benzene ring appears as a singlet at δ 2.3 ppm, consistent with its position meta to the fluorine substituent [12] .

The coupling patterns in the aromatic region provide valuable structural information. Fluorine-proton coupling (³JH-F) typically ranges from 6-12 Hz for meta coupling and 0-3 Hz for para coupling, allowing for unambiguous assignment of proton positions relative to the fluorine atom [10] [13]. The integration ratios confirm the 1:3 ratio of aromatic to methyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum displays aromatic carbon signals between δ 120-140 ppm, with the ipso carbon (bonded to magnesium) appearing at the lower end of this range due to the electron-donating nature of the Mg-C bond [10] [14]. The methyl carbon resonates at δ 20-25 ppm, typical for aromatic methyl substituents [12] .

Carbon-fluorine coupling constants provide critical structural information. The directly bonded C-F coupling (¹JC-F) typically ranges from 240-260 Hz, while two-bond coupling (²JC-F) values of 20-25 Hz and three-bond coupling (³JC-F) values of 3-8 Hz are observed [10] [13]. These coupling patterns confirm the regiospecific substitution pattern on the aromatic ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F Nuclear Magnetic Resonance spectrum exhibits a characteristic signal in the δ -120 to -125 ppm range, consistent with aromatic fluorine environments [10] [13]. This chemical shift is typical for fluorine atoms attached to electron-rich aromatic systems, reflecting the electron-donating influence of the methyl group and the organometallic substituent [10] [15].

The fluorine signal may exhibit complex splitting patterns due to coupling with neighboring protons and carbons, providing additional confirmation of the molecular structure. Variable temperature ¹⁹F Nuclear Magnetic Resonance studies have been employed to investigate the dynamic behavior of fluoroaryl Grignard reagents in solution [10].

Infrared Spectroscopy

The infrared spectrum of 4-Fluoro-3-methylphenylmagnesium bromide displays several characteristic absorption bands that provide structural confirmation [16] [17] [18]. The C-F stretching vibration appears as a strong absorption band in the 1200-1300 cm⁻¹ region, significantly higher in frequency than C-Cl stretching vibrations (700-800 cm⁻¹) due to the stronger C-F bond [16] [18].

Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching modes appear around 3000-3100 cm⁻¹ [18]. The presence of coordinated tetrahydrofuran is confirmed by C-O stretching vibrations at approximately 1070 cm⁻¹ and C-H stretching modes in the 2800-3000 cm⁻¹ region [16] [18].

The Mg-C stretching vibration, though typically weak in infrared spectroscopy due to the largely ionic nature of this bond, may be observed as a weak absorption around 500-600 cm⁻¹ [18]. The absence of O-H stretching vibrations in the 3200-3600 cm⁻¹ region confirms the anhydrous nature of the sample.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum reveals electronic transitions characteristic of substituted aromatic systems [19] [17]. The π→π* transitions of the aromatic ring system appear in the 250-300 nm region, with the exact position influenced by the electronic effects of the fluorine and methyl substituents [17].

The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom creates a push-pull electronic system that may result in bathochromic shifts compared to unsubstituted aromatic systems. Additional absorption bands in the 300-350 nm region may correspond to n→π* transitions or charge-transfer transitions involving the Mg-C bond [17].

The molar absorptivity values typically range from 10³ to 10⁴ M⁻¹cm⁻¹ for the π→π* transitions, consistent with allowed electronic transitions in aromatic systems. Solvent effects on the electronic absorption spectra provide insight into the polarity and solvation behavior of the organometallic compound [17].

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with a 6-31G(d) basis set provide detailed insights into the electronic structure and bonding characteristics of 4-Fluoro-3-methylphenylmagnesium bromide [20] . The optimized geometry reveals a C-Mg bond length of 2.14-2.18 Å and a Mg-Br bond length of 2.45-2.50 Å, consistent with experimental crystallographic data [20] .

The highest occupied molecular orbital is primarily localized on the aromatic π-system (78% character), indicating that the aromatic ring retains its electronic integrity upon coordination to magnesium [20] . The lowest unoccupied molecular orbital corresponds to a σ*-antibonding orbital between magnesium and carbon (65% character), reflecting the reactive nature of the Mg-C bond [20] .

Mulliken population analysis reveals significant charge separation, with the magnesium center carrying a +1.65 charge and the ipso carbon bearing a -0.85 charge [20] . This substantial charge separation confirms the highly ionic nature of the Mg-C bond, consistent with the nucleophilic reactivity observed experimentally [22] [23].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides quantitative measures of bonding interactions within the molecule [20] . The C-Mg bond exhibits a natural bond order of 0.45, indicating significant ionic character with limited covalent contribution [20] . In contrast, the C-F bond displays a natural bond order of 0.92, consistent with a strong single covalent bond [20] .

Atoms in Molecules Analysis

Quantum theory of atoms in molecules analysis provides topological information about the electron density distribution [20] . The electron density at the bond critical point for the C-Mg bond (0.068 e/ų) is significantly lower than that for the C-F bond (0.245 e/ų), confirming the ionic versus covalent nature of these interactions [20] .

The Laplacian of the electron density at the C-Mg bond critical point (+0.124) indicates a shared-shell interaction characteristic of ionic bonding, while the C-F bond exhibits a negative Laplacian (-0.892) typical of covalent closed-shell interactions [20] . These topological properties provide fundamental insights into the electronic structure and reactivity patterns of the compound [20] .

Comparative Analysis with Analogous Halogenated Grignard Reagents

Structural Comparisons

Systematic comparison of 4-fluoro-3-methylphenylmagnesium bromide with its chlorinated, brominated, and iodinated analogs reveals important trends in molecular properties and reactivity [9] [22] [24]. The C-X bond lengths increase in the order F (1.35 Å) < Cl (1.74 Å) < Br (1.90 Å) < I (2.10 Å), reflecting the increasing atomic radii of the halogen atoms [9] [24].

The electronegativity values decrease in the same order: F (3.98) > Cl (3.16) > Br (2.96) > I (2.66), resulting in decreasing C-X bond polarity and increasing covalent character as the halogen becomes heavier [9] [24]. These trends have profound implications for the electronic properties and reactivity patterns of the corresponding Grignard reagents [9] [22].

Molecular weights increase systematically from the fluorinated (213.33 g/mol) to the iodinated (321.24 g/mol) derivatives, affecting physical properties such as solubility and volatility [12] [9]. The fluorinated compound exhibits the highest stability toward hydrolysis and oxidation due to the strength of the C-F bond [9] [13].

Reactivity Patterns

The reactivity of halogenated Grignard reagents toward electrophiles follows a complex pattern influenced by both steric and electronic factors [9] [22] [23]. While fluorinated Grignard reagents might be expected to exhibit reduced reactivity due to the electron-withdrawing nature of fluorine, the 4-fluoro-3-methylphenylmagnesium bromide shows moderate reactivity comparable to unsubstituted phenylmagnesium bromide [22].

This moderate reactivity results from a balance between the electron-withdrawing effect of fluorine and the electron-donating effect of the methyl group [22]. In contrast, the chlorinated, brominated, and iodinated analogs show progressively higher reactivity due to the decreasing electronegativity and increasing electron-donating ability of the heavier halogens [9] [22].

The formation of halogenated Grignard reagents also varies significantly with the halogen substituent [9] [24] [25]. Organofluorides are typically unreactive toward magnesium metal under standard conditions, requiring alternative synthetic approaches such as halogen-metal exchange reactions [9] [26] [25]. Organochlorides, bromides, and iodides show increasing reactivity in Grignard formation, with the order Cl < Br < I [9] [24] [25].

Spectroscopic Distinctions

Nuclear magnetic resonance spectroscopy provides clear differentiation between halogenated analogs [10] [13]. ¹⁹F Nuclear Magnetic Resonance spectroscopy offers unique advantages for the fluorinated compound, providing a sensitive probe of the electronic environment that is absent in the other halogenated derivatives [10] [13].

The chemical shifts of aromatic carbons in ¹³C Nuclear Magnetic Resonance spectroscopy show systematic trends with halogen substitution, with fluorine causing the largest downfield shifts due to its high electronegativity [10] [13]. ¹H Nuclear Magnetic Resonance coupling patterns also vary significantly, with fluorine-proton coupling providing distinctive splitting patterns not observed in other halogenated systems [10] [13].

Infrared spectroscopy reveals characteristic C-X stretching frequencies that decrease with increasing halogen mass: C-F (1200-1300 cm⁻¹) > C-Cl (700-800 cm⁻¹) > C-Br (500-600 cm⁻¹) > C-I (400-500 cm⁻¹) [16] [18]. These diagnostic frequencies enable straightforward identification and differentiation of halogenated Grignard reagents [16] [18].

Electronic Structure Differences

Computational analysis reveals significant differences in the electronic structures of halogenated Grignard reagents [20] . The highest occupied molecular orbital energies show systematic variation with halogen substitution, with fluorine causing the greatest stabilization due to its high electronegativity [20] .

Natural population analysis demonstrates that fluorine withdraws electron density most effectively from the aromatic system, resulting in reduced nucleophilicity at the ipso carbon compared to heavier halogen analogs [20] . This electronic effect partially counteracts the inherent nucleophilicity of the Grignard functionality, leading to the observed moderate reactivity [20] .

Dipole moments increase in the order I < Br < Cl < F, reflecting the increasing polarity of the C-X bonds [20] . These electronic differences have important implications for solvation behavior, aggregation tendencies, and overall reactivity patterns in synthetic applications [20] .